molecular formula C17H20N2O2 B8518434 4-Benzyloxy-3-ethyl-5-methyl-benzoic acid hydrazide

4-Benzyloxy-3-ethyl-5-methyl-benzoic acid hydrazide

Cat. No.: B8518434
M. Wt: 284.35 g/mol
InChI Key: SRSOTJWVJJMRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-3-ethyl-5-methyl-benzoic acid hydrazide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

3-ethyl-5-methyl-4-phenylmethoxybenzohydrazide

InChI

InChI=1S/C17H20N2O2/c1-3-14-10-15(17(20)19-18)9-12(2)16(14)21-11-13-7-5-4-6-8-13/h4-10H,3,11,18H2,1-2H3,(H,19,20)

InChI Key

SRSOTJWVJJMRMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)NN)C)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-benzyloxy-3-ethyl-5-methylbenzoic acid (4.38 g, 17.2 mmol) in chloroform (60 mL), thionylchloride (5 mL, 68.9 mmol) is added. The mixture is refluxed for 2.5 h before the solvent is evaporated in vacuo. The remaining red oil is dissolved in THF (150 mL) and then added dropwise to a solution of hydrazine hydrate (3.46 g, 69.3 mmol) in THF (80 mL). The mixture is stirred 2 h at rt, diluted with diethyl ether, washed with 1 N aq. HCl, dried over MgSO4, filtered, concentrated and dried to give 4-benzyloxy-3-ethyl-5-methyl-benzoic acid hydrazide (1.16 g) as a white solid; LC-MS: tR=0.82 min, [M+1]+=285.47, 1H NMR (CDCl3): δ 0.98 (t, J=7.3 Hz, 3H), 1.98 (s, 3H), 2.39 (q, J=7.3 Hz, 2H), 4.49 (s, 2H), 7.20-7.32 (m, 5H) 7.57 (s, 1H), 7.65 (s, 1H), 11.23 (s, 1H).
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-benzyloxy-3-ethyl-3-methyl-benzoic acid (8.3 g, 30.7 mmol) in DCM (300 mL) is added DIPEA (10.7 mL) and the mixture is cooled to 0° C. before PyBOP (14.5 g, 33.8 mmol) is added. After 10 min, a solution of 1M hydrazine in THF (100 mL) is added dropwise and the mixture is slowly warmed to rt during 2 h. The reaction mixture is then washed with sat. aq. NaHCO3 followed by brine. The organic phase is collected, dried over MgSO4, filtered and evaporated to give the title compound (24 g, 40% purity) as a yellow wax; LC-MS: tR=0.82 min; [M+H]+=285.10.
Name
4-benzyloxy-3-ethyl-3-methyl-benzoic acid
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
40%

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